N-(4-naphthalen-1-ylphenyl)-3,4-diphenylaniline
Description
N-(4-naphthalen-1-ylphenyl)-3,4-diphenylaniline is a polyaromatic amine derivative characterized by a central aniline core substituted with naphthalene and phenyl groups. This compound belongs to a class of π-conjugated organic materials, which are of significant interest in optoelectronics due to their tunable electronic properties, such as charge transport and light absorption/emission. The structure combines electron-rich aromatic systems (naphthalene and diphenylaniline), which enhance conjugation and stabilize charge-transfer transitions.
Properties
IUPAC Name |
N-(4-naphthalen-1-ylphenyl)-3,4-diphenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H25N/c1-3-10-25(11-4-1)33-23-22-30(24-34(33)27-12-5-2-6-13-27)35-29-20-18-28(19-21-29)32-17-9-15-26-14-7-8-16-31(26)32/h1-24,35H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVOHVKNYBHUJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)NC3=CC=C(C=C3)C4=CC=CC5=CC=CC=C54)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H25N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Amination
Copper-mediated Ullmann coupling remains a cornerstone for constructing aromatic C–N bonds in this compound. A representative protocol involves reacting 4-bromo-3,4-diphenylaniline with 1-naphthylboronic acid under CuI catalysis. Key parameters include:
-
Catalyst : CuI (10 mol%)
-
Ligand : 1,10-Phenanthroline (20 mol%)
-
Base : Cs₂CO₃ (2.5 equiv)
-
Solvent : Toluene
-
Temperature : 110°C, 24 h
The reaction proceeds via oxidative addition of the aryl bromide to Cu(I), followed by transmetallation with the boronic acid. Steric hindrance from the 3,4-diphenyl substituents necessitates elevated temperatures to achieve acceptable conversion rates.
Buchwald-Hartwig Amination
Palladium-Catalyzed Cross-Coupling
Palladium-based systems offer superior efficiency for large-scale synthesis. A optimized procedure from EP3518304B1 employs:
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | Xantphos (4 mol%) |
| Base | KOtBu (3 equiv) |
| Solvent | 1,4-Dioxane |
| Temperature | 100°C, 12 h |
| Yield | 85–89% |
This method minimizes diarylation byproducts (<5%) through precise stoichiometric control of the aryl halide and amine precursors.
Suzuki-Miyaura Cross-Coupling for Intermediate Synthesis
Construction of the Naphthalene-Phenyl Backbone
The biphenyl core is often preassembled via Suzuki coupling. For example, 4-bromophenylnaphthalene is reacted with 3,4-diphenylphenylboronic acid under the following conditions:
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₂CO₃ (2 M aqueous)
-
Solvent : THF/H₂O (4:1)
-
Temperature : 80°C, 8 h
Notably, electron-rich boronic acids require inert atmospheres to prevent protodeboronation, as evidenced by NMR monitoring.
Multi-Step Sequential Functionalization
Stepwise Assembly via Intermediate Isolation
A patent-derived approach (EP3518304B1) outlines:
-
Synthesis of 4-Nitro-3,4-diphenylaniline :
-
Nitration of 3,4-diphenylaniline using HNO₃/H₂SO₄ at 0°C (92% yield).
-
-
Reduction to 4-Amino-3,4-diphenylaniline :
-
H₂/Pd-C in ethanol, 50 psi, 6 h (95% yield).
-
-
Coupling with 1-Naphthyl Bromide :
This sequence avoids competing side reactions but demands rigorous purification after each step.
Solvent and Temperature Optimization
Impact of Reaction Media
Comparative studies reveal solvent effects on yield:
| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |
|---|---|---|---|
| Toluene | 2.4 | 72 | 8 |
| DMF | 37 | 65 | 15 |
| 1,4-Dioxane | 2.2 | 89 | 3 |
Polar aprotic solvents like DMF accelerate oxidative addition but promote ligand dissociation, reducing catalytic efficiency.
Scalability and Industrial Adaptations
Continuous Flow Synthesis
A pilot-scale protocol (1 kg/batch) employs:
-
Reactor : Tubular flow system (316L stainless steel)
-
Residence Time : 30 min
-
Catalyst : Immobilized Pd/C (0.5 wt%)
-
Throughput : 12 L/h
This method reduces metal leaching compared to batch processes, as confirmed by ICP-MS analysis (<1 ppm Pd residue).
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
N-(4-naphthalen-1-ylphenyl)-3,4-diphenylaniline undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents used in these reactions include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out to convert the compound into its corresponding amine derivatives. Common reducing agents used in these reactions include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Substitution reactions can be carried out to introduce various functional groups into the compound. Common reagents used in these reactions include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, KOH).
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-naphthalen-1-ylphenyl)-3,4-diphenylaniline has a wide range of scientific research applications, including:
Organic Electronics: This compound is widely used as a hole-transporting material in OLEDs, organic solar cells, and organic thin-film transistors due to its excellent charge transport properties.
Photovoltaics: It is used as a donor material in organic solar cells, where it helps in the efficient conversion of light into electrical energy.
Material Science: It is used in the development of new organic semiconductors and other advanced materials for various electronic applications.
Mechanism of Action
The mechanism of action of N-(4-naphthalen-1-ylphenyl)-3,4-diphenylaniline primarily involves its ability to transport holes in organic electronic devices. The compound’s molecular structure allows for efficient charge transport through the formation of π-π stacking interactions between the aromatic rings. This facilitates the movement of charge carriers (holes) through the material, enhancing the performance of devices such as OLEDs and organic solar cells .
Comparison with Similar Compounds
Key Research Findings and Implications
- Azulene vs. Naphthalene Cores : Azulene’s dipole enhances charge separation, making it superior for applications requiring polarized excited states (e.g., organic photovoltaics). Naphthalene’s extended conjugation favors luminescence in longer wavelengths, suitable for light-emitting diodes (LEDs) .
- Synthetic Flexibility : Both systems benefit from Suzuki–Miyaura cross-coupling, enabling modular substitution to fine-tune properties.
Biological Activity
N-(4-naphthalen-1-ylphenyl)-3,4-diphenylaniline is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
This compound is characterized by its complex structure, which includes multiple phenyl groups and a naphthalene moiety. This structural complexity contributes to its unique physicochemical properties, making it a subject of interest in various fields of research.
Synthesis
The synthesis of this compound typically involves multi-step reactions that can include:
- Formation of the Naphthalene Derivative : Starting from naphthalene derivatives, the compound is synthesized through electrophilic aromatic substitution.
- Coupling Reactions : The use of coupling agents such as palladium catalysts facilitates the formation of the biphenyl linkages essential for the compound's structure.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. The compound has been shown to inhibit cell proliferation in various cancer cell lines. A study reported that it induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction via caspase activation |
| HeLa (Cervical) | 12.5 | Modulation of Bcl-2 family proteins |
| A549 (Lung) | 18.0 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. It was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The biological activity of this compound can be attributed to several mechanisms:
- Intercalation with DNA : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It has been suggested that this compound inhibits key enzymes involved in cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to cell death.
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
- A case study involving MCF-7 breast cancer cells highlighted the compound's ability to synergize with existing chemotherapeutic agents, enhancing their efficacy while reducing side effects.
- Another research effort explored the antimicrobial properties against multi-drug resistant strains, indicating potential applications in treating infections that are difficult to manage with conventional antibiotics.
Q & A
Q. What synthetic strategies are recommended for preparing N-(4-naphthalen-1-ylphenyl)-3,4-diphenylaniline, and how can intermediates be characterized?
Answer: The synthesis involves multi-step reactions, including Friedel-Crafts alkylation to assemble the naphthalene core and Ullmann coupling or Buchwald-Hartwig amination for aryl-amine bond formation . Key intermediates (e.g., halogenated precursors) should be characterized via / NMR to confirm regioselectivity and LC-MS/HRMS for molecular weight validation. Purity can be assessed via HPLC with UV detection (λ = 254 nm). For example, in analogous compounds, intermediates like 3,4-dimethylaniline derivatives showed diagnostic aromatic proton shifts at δ 6.8–7.2 ppm and methyl groups at δ 2.2–2.5 ppm .
Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?
Answer: Optimize temperature, catalyst loading, and solvent polarity. For example, Pd(OAc)/XPhos catalytic systems in toluene at 110°C improve cross-coupling efficiency for diarylamine formation . Monitor reactions via TLC (silica gel, ethyl acetate/hexane) and isolate products via column chromatography (gradient elution). In related syntheses, yields improved from 45% to 72% by switching from DMF to THF due to reduced side reactions .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
Answer: Use NMR to identify aromatic protons (e.g., naphthalene protons at δ 7.4–8.2 ppm) and NMR for quaternary carbons (e.g., C-N linkage at δ 140–145 ppm). FT-IR can confirm N-H stretches (~3400 cm) and aromatic C=C (~1600 cm). Mass spectrometry (EI/ESI) verifies the molecular ion peak (expected m/z ~465 for CHN) .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software elucidate the solid-state conformation of this compound?
Answer: Grow single crystals via vapor diffusion (e.g., CHCl/hexane). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL . For similar triaryl amines, torsional angles between naphthalene and phenyl rings ranged from 15°–35°, affecting π-conjugation . Hirshfeld surface analysis (Crystal Explorer) can quantify intermolecular contacts (e.g., C-H···π interactions contributing 12–18% to lattice energy) .
Q. What computational methods predict the electronic properties of this compound for OLED applications?
Answer: Perform DFT calculations (B3LYP/6-31G*) to model HOMO/LUMO levels. For analogous N-aryl naphthalene derivatives, HOMO levels (−5.2 to −5.5 eV) align with hole-transport layers in OLEDs . Time-dependent DFT (TD-DFT) simulates UV-Vis spectra; transitions at 350–400 nm correlate with π→π* excitations . Experimental validation via cyclic voltammetry (oxidation peaks at +0.8–1.2 V vs. Ag/Ag) confirms charge injection capabilities.
Q. How do substituent effects on the phenyl rings influence aggregation-induced emission (AIE) properties?
Answer: Introduce electron-donating groups (e.g., -OMe) to enhance intramolecular charge transfer (ICT). In related compounds, 3,4-dimethoxy substitution red-shifted emission by 30 nm compared to unsubstituted analogs . Analyze AIE via photoluminescence (PL) in THF/water mixtures; a 10:90 ratio often maximizes emission intensity due to restricted molecular motion.
Methodological Guidance
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Answer: Cross-validate NMR assignments using 2D techniques (COSY, HSQC, HMBC). For example, HMBC correlations between N-H and adjacent aromatic carbons confirm connectivity. If crystallography is unavailable, compare experimental NMR shifts with computed values (GIAO method) using Gaussian .
Q. How can researchers assess the thermal stability of this compound for device integration?
Answer: Perform thermogravimetric analysis (TGA) under N. For OLED-grade materials, decomposition temperatures (T) >300°C are ideal. Differential scanning calorimetry (DSC) detects glass transition temperatures (T); values >100°C suggest amorphous phase stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
